Home > Products > Screening Compounds P96126 > (Rac)-Ruxolitinib-d8
(Rac)-Ruxolitinib-d8 -

(Rac)-Ruxolitinib-d8

Catalog Number: EVT-15276693
CAS Number:
Molecular Formula: C17H18N6
Molecular Weight: 314.41 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(Rac)-Ruxolitinib-d8 is a deuterated derivative of Ruxolitinib, which is a selective inhibitor of Janus kinase 1 and Janus kinase 2. The incorporation of deuterium atoms in place of hydrogen enhances the compound's metabolic stability and pharmacokinetic properties, making it valuable for scientific research. Ruxolitinib is primarily used in the treatment of myeloproliferative neoplasms, such as myelofibrosis and polycythemia vera, by inhibiting the signaling pathways mediated by Janus kinases .

Source and Classification

(Rac)-Ruxolitinib-d8 is classified as a stable isotope-labeled compound, specifically a heavy isotope variant of Ruxolitinib. It is utilized in various fields including medicinal chemistry, pharmacology, and biological research to study the effects of Janus kinase inhibition. The compound is commercially available from several suppliers specializing in chemical reagents for research purposes .

Synthesis Analysis

Methods and Technical Details

The synthesis of (Rac)-Ruxolitinib-d8 involves several key steps beginning with commercially available starting materials. The process typically includes:

  • Introduction of Deuterium Atoms: This is achieved through the use of deuterated reagents and solvents to ensure that deuterium replaces specific hydrogen atoms in the molecular structure.
  • Formation of Core Structure: The core structure of Ruxolitinib is constructed via a series of reactions that include condensation, cyclization, and functional group transformations.

In industrial settings, the synthesis is optimized for yield and purity using continuous flow reactors and advanced purification techniques such as chromatography .

Molecular Structure Analysis

(Rac)-Ruxolitinib-d8 retains the core structure of Ruxolitinib with modifications to incorporate deuterium. Its molecular formula is C17H18D8N6C_{17}H_{18}D_8N_6, with a molecular weight of approximately 315.42 g/mol. The presence of deuterium alters certain physical properties compared to its non-deuterated counterpart, potentially affecting its reactivity and stability in biological systems .

Structural Data

  • Molecular Formula: C17H18D8N6C_{17}H_{18}D_8N_6
  • Molecular Weight: 315.42 g/mol
  • CAS Number: 941678-49-5
  • SMILES Notation: [2H]C1([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C1([2H])C(CC#N)N(N=C2)C=C2C3=NC=NC4=C3C=CN4 .
Chemical Reactions Analysis

Types of Reactions

(Rac)-Ruxolitinib-d8 can undergo various chemical reactions including:

  • Oxidation: Can be oxidized to form corresponding oxides.
  • Reduction: Capable of being reduced to yield alcohols or amines.
  • Substitution: Functional groups can be substituted under varying conditions.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.
  • Substitution Reagents: Halogens and nucleophiles under acidic or basic conditions.

The products formed depend on the specific reagents used and the reaction conditions applied .

Mechanism of Action

(Rac)-Ruxolitinib-d8 functions by selectively inhibiting Janus kinase 1 and Janus kinase 2, which play crucial roles in cytokine signaling pathways. By blocking these kinases, the compound disrupts the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, leading to reduced inflammation and cell proliferation. This mechanism underlies its therapeutic potential in treating diseases associated with abnormal cytokine signaling .

Physical and Chemical Properties Analysis

Physical Properties

  • Density: Approximately 1.4 g/cm³
  • Boiling Point: Approximately 592.6 °C at 760 mmHg
  • Flash Point: Approximately 312.2 °C
  • Storage Conditions: Recommended storage at 2–8 °C .

Chemical Properties

(Rac)-Ruxolitinib-d8 exhibits enhanced stability due to deuteration, which can affect its reactivity compared to non-deuterated analogs. This property makes it particularly useful for studies involving metabolic pathways and drug interactions.

Applications

(Rac)-Ruxolitinib-d8 finds extensive applications in scientific research:

  • Chemistry: Used to study the effects of deuterium on compound stability and reactivity.
  • Biology: Investigates the role of Janus kinase signaling in cellular processes and disease mechanisms.
  • Medicine: Explores therapeutic potentials in treating conditions like myelofibrosis and polycythemia vera.
  • Industry: Aids in drug development efforts by optimizing pharmacokinetic properties through isotopic labeling .

Properties

Product Name

(Rac)-Ruxolitinib-d8

IUPAC Name

3-(2,2,3,3,4,4,5,5-octadeuteriocyclopentyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile

Molecular Formula

C17H18N6

Molecular Weight

314.41 g/mol

InChI

InChI=1S/C17H18N6/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16/h6,8-12,15H,1-5H2,(H,19,20,21)/i1D2,2D2,3D2,4D2

InChI Key

HFNKQEVNSGCOJV-SVYQBANQSA-N

Canonical SMILES

C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3

Isomeric SMILES

[2H]C1(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3)[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.